O-(alpha-Methylphenethyl)hydroxylamine hydrochloride
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Overview
Description
O-(alpha-Methylphenethyl)hydroxylamine hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of hydroxylamine, where the hydroxyl hydrogen is replaced by an alpha-methylphenethyl group. This compound is often used as an intermediate in organic synthesis and has potential medicinal uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(alpha-Methylphenethyl)hydroxylamine hydrochloride typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
O-(alpha-Methylphenethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to primary amines.
Substitution: It participates in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
O-(alpha-Methylphenethyl)hydroxylamine hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-(alpha-Methylphenethyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an electrophilic aminating agent, facilitating the formation of carbon-nitrogen bonds in various biochemical pathways . The compound’s ability to form stable intermediates makes it valuable in synthetic and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Methoxyamine hydrochloride: Similar in structure but with a methoxy group instead of an alpha-methylphenethyl group.
Hydroxylamine hydrochloride: The parent compound with a hydroxyl group instead of an alpha-methylphenethyl group.
O-Benzoylhydroxylamine: Another derivative used as an electrophilic aminating reagent.
Uniqueness
O-(alpha-Methylphenethyl)hydroxylamine hydrochloride is unique due to its specific structural modification, which imparts distinct reactivity and selectivity in chemical reactions
Properties
CAS No. |
13571-18-1 |
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Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.66 g/mol |
IUPAC Name |
O-(1-phenylpropan-2-yl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-8(11-10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H |
InChI Key |
FZUOKLJKBYAMSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)ON.Cl |
Origin of Product |
United States |
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